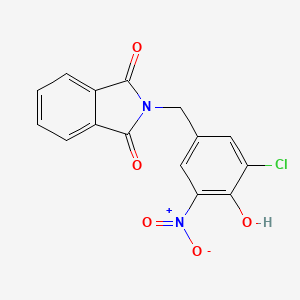

![molecular formula C17H18IN3O2 B5503459 N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)

N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Schiff bases, including compounds structurally similar to N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide, are typically synthesized through a condensation reaction between an amine and an aldehyde. The reaction is characterized by the formation of a double bond between the nitrogen atom of the amine and the carbon atom of the carbonyl group from the aldehyde. This process often results in the formation of crystalline structures that can be elucidated through X-ray crystallography, offering insights into the molecular and crystal structures of such compounds (Mei-An Zhu & X. Qiu, 2011).

Molecular Structure Analysis

The molecular structure of Schiff bases, including compounds similar to our compound of interest, is characterized by the presence of an imine group (C=N), which is crucial for its reactivity and interaction with metals. X-ray diffraction studies reveal that these compounds often crystallize in specific space groups, with detailed unit cell dimensions providing insights into the molecular orientation and intermolecular interactions within the crystal lattice. The molecular structure is stabilized by various non-covalent interactions, including hydrogen bonding and π-π stacking, contributing to the compound's stability and reactivity (Ö. Tamer, D. Avcı, & Y. Atalay, 2014).

Chemical Reactions and Properties

Schiff bases, such as this compound, exhibit a wide range of chemical reactivity, primarily due to the imine functionality. They can participate in various chemical reactions, including nucleophilic addition, metal coordination, and cycloaddition reactions. These reactions are fundamental in synthesizing complex molecules and coordination compounds, showcasing the Schiff base's role as a versatile ligand in metal complexation. The chemical properties are influenced by the substituents on the phenyl rings, which can modulate the electron density on the imine bond, affecting the compound's reactivity and interaction with metals (L. Leite et al., 1999).

Physical Properties Analysis

The physical properties of Schiff bases, like this compound, are significantly influenced by their molecular structure. Properties such as melting point, solubility, and crystallinity can vary widely depending on the specific substituents and molecular conformation. X-ray crystallography provides a means to understand these properties better by offering detailed insights into the compound's crystal structure and intermolecular forces, which directly impact its physical characteristics (W. Thyen, F. Heineman, & P. Zugenmaier, 1994).

Chemical Properties Analysis

The chemical properties of Schiff bases are largely defined by the imine functionality, which is reactive towards both nucleophiles and electrophiles. This reactivity makes Schiff bases excellent ligands in coordination chemistry, where they can form stable complexes with a variety of metal ions. The electronic properties of the imine bond and the presence of other functional groups can significantly affect the compound's ability to donate electrons and form complexes with metals, leading to a wide range of applications in catalysis, material science, and as antimicrobial agents (G. Sheng et al., 2015).

Applications De Recherche Scientifique

Nonlinear Optical Properties

- Hydrazones, including derivatives similar to N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide, have been synthesized and investigated for their nonlinear optical properties. Studies using single beam z-scan technique with nanosecond laser pulses at 532 nm indicated that these compounds exhibit two-photon absorption at this wavelength, suggesting potential applications in optical devices such as optical limiters and switches (Naseema et al., 2010).

Antimicrobial and Anticancer Activities

- A series of hydrazides, structurally related to the compound , showed significant in vitro antimicrobial activity. These findings underscore the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2011).

- Research on derivatives of 4-amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one, which share functional groups with this compound, revealed anticancer activity against a panel of 60 cell lines derived from various cancer types, highlighting the chemotherapeutic potential of such compounds (Bekircan et al., 2008).

Enzyme Inhibition

- Studies on novel heterocyclic compounds derived from acetohydrazides demonstrated significant lipase and α-glucosidase inhibition, offering insights into their potential use in treating diseases associated with these enzymes (Bekircan et al., 2015).

Analgesic Activity

- Research into N-containing heterocycle derivatives of hydrazides has identified compounds with potent analgesic properties, suggesting their utility in pain management (Leite et al., 1999).

Propriétés

IUPAC Name |

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(4-iodoanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18IN3O2/c1-2-23-16-9-3-13(4-10-16)11-20-21-17(22)12-19-15-7-5-14(18)6-8-15/h3-11,19H,2,12H2,1H3,(H,21,22)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEFQXCVRYRDNF-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

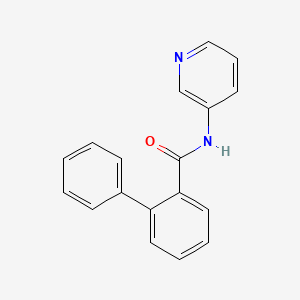

![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5503377.png)

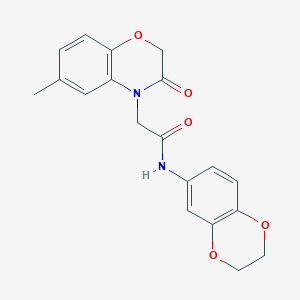

![5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5503379.png)

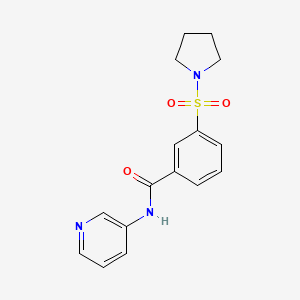

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5503385.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B5503392.png)

![2-(4-bromo-2-nitrophenoxy)-N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5503403.png)

![3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid](/img/structure/B5503411.png)

![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5503424.png)

![3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5503434.png)

![1,3-dimethyl-5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5503441.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5503464.png)